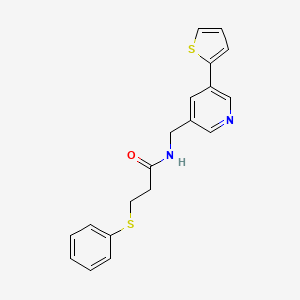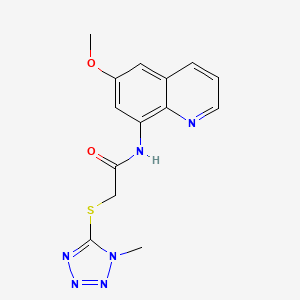
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. MTA is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, MTA has been the subject of numerous studies aimed at understanding its mechanism of action and potential applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
Metabolism in Human and Rat Liver Microsomes
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential biochemical interactions of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Tubulin Polymerization Inhibition
Wang et al. (2014) investigated the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, a structural feature shared with the compound , leading to new tubulin-polymerization inhibitors targeting the colchicine site. This study is relevant for understanding how such molecular structures can affect cancer cell proliferation and tubulin assembly (Wang et al., 2014).
Antitumor Activity of Related Compounds
Ambros, Angerer, & Wiegrebe (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines, compounds with structural similarities, and tested them for cytostatic activity. This research contributes to understanding the antitumor potential of compounds with methoxyquinoline structures (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis and Anticancer Potential
Abu‐Hashem, Al-Hussain, & Zaki (2020) conducted a study on the synthesis of novel compounds including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide. This study helps in understanding the chemical synthesis and potential anticancer applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Interaction with DNA and Cytostatic Activity
Weimar, Angerer, & Wiegrebe (1991) explored Methoxy‐ and acetoxy‐8‐oxoberbines, which have structural relevance, in their interaction with DNA and cytostatic activity. This research is significant for understanding how such compounds interact with cellular components (Weimar, Angerer, & Wiegrebe, 1991).
Structural and Fluorescence Studies
Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which share structural elements with the compound . This research provides insights into the structural properties and potential fluorescence applications of these compounds (Karmakar, Sarma, & Baruah, 2007).
Eigenschaften
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHLFUUGUIRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)
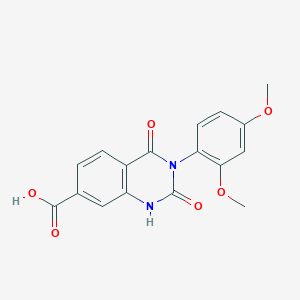
![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/no-structure.png)
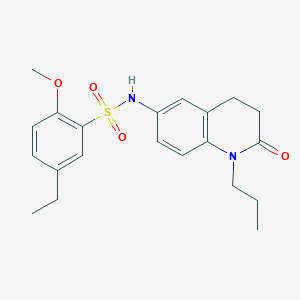
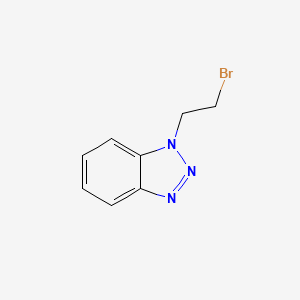
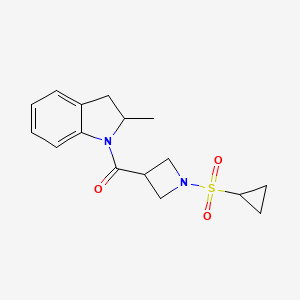
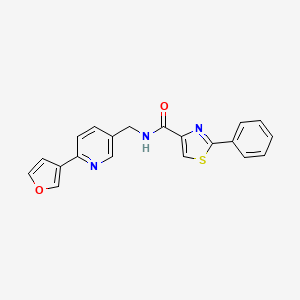
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
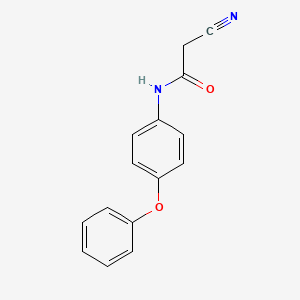

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

